molecular formula C28H24CuN4+2 B082793 Copper;2,9-dimethyl-1,10-phenanthroline CAS No. 14875-91-3

Copper;2,9-dimethyl-1,10-phenanthroline

Cat. No.: B082793
CAS No.: 14875-91-3
M. Wt: 480.1 g/mol
InChI Key: QGMZVDXJVMOGSN-UHFFFAOYSA-N
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Description

The copper-neocuproine complex is a coordination compound formed between copper ions and neocuproine, a derivative of 1,10-phenanthroline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The copper-neocuproine complex can be synthesized through various methods. One common approach involves the reaction of copper(II) salts with neocuproine in the presence of a reducing agent. For example, copper(II) sulfate can be reduced to copper(I) using ascorbic acid, followed by the addition of neocuproine to form the copper-neocuproine complex . The reaction is typically carried out in an aqueous solution under mild conditions.

Industrial Production Methods

While specific industrial production methods for the copper-neocuproine complex are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparations. The process involves the reduction of copper(II) to copper(I) and subsequent complexation with neocuproine. The reaction conditions, such as temperature, pH, and concentration, are optimized to ensure high yield and purity of the complex.

Chemical Reactions Analysis

Types of Reactions

The copper-neocuproine complex undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving the copper-neocuproine complex include reducing agents like ascorbic acid and hydrazine hydrate. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions to ensure the stability of the complex.

Major Products Formed

The major products formed from reactions involving the copper-neocuproine complex depend on the specific reaction conditions and reagents used. For example, the oxidation of hydrazine hydrate in the presence of the copper-neocuproine complex yields diimine as the major product .

Scientific Research Applications

The copper-neocuproine complex has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of the copper-neocuproine complex involves its ability to bind selectively to copper(I) ions. The complex can participate in redox reactions, where the copper ion undergoes oxidation and reduction, facilitating various chemical transformations. In biological systems, the complex can intercalate into DNA, disrupting its structure and function, which contributes to its anticancer properties . Additionally, the complex can enhance osteoblast differentiation by upregulating the expression of osteoblastic marker genes and promoting calcium deposition .

Comparison with Similar Compounds

The copper-neocuproine complex can be compared with other similar copper complexes, such as:

    Copper-phenanthroline Complex: Similar to the copper-neocuproine complex, the copper-phenanthroline complex also binds to DNA and exhibits anticancer properties.

    Copper-bipyridine Complex: This complex is another example of a copper coordination compound with redox-active properties.

Properties

IUPAC Name

copper;2,9-dimethyl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H12N2.Cu/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h2*3-8H,1-2H3;/q;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMZVDXJVMOGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24CuN4+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164094
Record name Copper-neocuproine complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14875-91-3
Record name Copper-neocuproine complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014875913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper-neocuproine complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the copper-neocuproine complex facilitate trace analysis of copper?

A1: The copper-neocuproine complex exhibits strong adsorption onto mercury electrode surfaces. [, ] This property enables its use in electrochemical techniques like polarography. When copper(II) ions react with neocuproine, they form a complex that adsorbs onto the electrode, generating a measurable reduction peak. The intensity of this peak directly correlates with the copper concentration in the sample. []

Q2: What are the advantages of using the copper-neocuproine complex for copper analysis?

A2: The copper-neocuproine complex offers high sensitivity for copper detection. Research demonstrates a detection limit as low as 1.2 × 10⁻⁸ mol/L using polarographic methods. [] Furthermore, the method exhibits good linearity within a specific concentration range, making it suitable for quantifying trace amounts of copper in various matrices like food and water samples. []

Q3: Can you provide an example of a real-world application of this complex in analytical chemistry?

A3: Researchers successfully employed the copper-neocuproine complex to pinpoint the source of an occupational nitric acid accident. [] By analyzing samples from the workroom using a method based on this complex and atomic absorption spectrophotometry, they determined elevated nitrate levels (0.1-0.2%) compared to blanks (<0.02%). This finding supported their hypothesis regarding the accident's origin. []

Q4: What research is being done to expand the applications of the copper-neocuproine complex?

A4: Current research explores the use of the copper-neocuproine complex in chemically modified electrodes. [] Specifically, scientists are investigating its incorporation into carbon ink electrodes to develop new methods for antioxidant quantification. [] This highlights the ongoing efforts to leverage this complex's unique properties in diverse analytical applications.

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